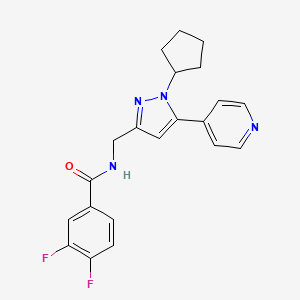

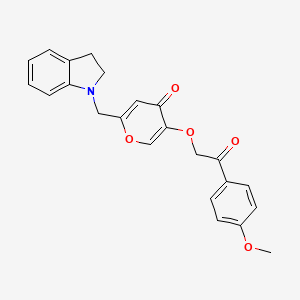

![molecular formula C25H29F2N9O3 B2518192 2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1613191-99-3](/img/structure/B2518192.png)

2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Overview

Description

Gartisertib is an orally administered inhibitor of ataxia telangiectasia and Rad3-related protein, a key kinase involved in the DNA damage response. This compound has shown significant potential in enhancing cell death and synergizing with other treatments in various cancer cell lines, particularly glioblastoma .

Mechanism of Action

Target of Action

Gartisertib, also known as M-4344, 2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, or VX-803, primarily targets the Ataxia Telangiectasia and Rad3-related protein (ATR) . ATR is a key kinase of the DNA damage response (DDR), which plays a pivotal role in maintaining genomic integrity .

Mode of Action

Gartisertib acts as an oral inhibitor of ATR . It interacts with ATR, inhibiting its function and thereby disrupting the DDR mechanism . This disruption can lead to cell cycle arrest and DNA repair pathways, which can restrict the DNA-damaging effects of certain treatments .

Biochemical Pathways

The inhibition of ATR by gartisertib affects the DDR pathway, which is a complex surveillance and signaling network evolved to maintain genomic integrity . The DDR pathway is controlled by three related kinases: Ataxia-telangiectasia mutated (ATM), DNA-dependent protein kinase (DNA-PK), and ATR . Gartisertib’s action on ATR can lead to increased genomic instability, potentially leading to the development of malignancies .

Pharmacokinetics

Gartisertib is generally well-tolerated at lower doses . This unexpected liver toxicity prevented further dose escalation . The exposure to gartisertib generally increased dose-dependently without accumulation .

Result of Action

Gartisertib has shown potent antitumor activity in several cancer cell lines, patient-derived tumor organoids, and mouse xenografts . It has been found to reduce the cell viability of glioblastoma cell lines, where sensitivity was associated with the frequency of DDR mutations and higher expression of the G2 cell cycle pathway .

Action Environment

The action of gartisertib can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic agents can enhance the cell death caused by gartisertib .

Biochemical Analysis

Biochemical Properties

Gartisertib plays a pivotal role in biochemical reactions, particularly in the DNA damage response (DDR) mechanism. It interacts with the ATR protein, which is crucial for the recognition of DNA damage induced by chemotherapy and radiation, causing downstream DDR activation . The sensitivity of cells to gartisertib is associated with the frequency of DDR mutations and higher expression of the G2 cell cycle pathway .

Cellular Effects

Gartisertib has a profound impact on various types of cells and cellular processes. It potently reduces the cell viability of glioblastoma cell lines . Gartisertib influences cell function by enhancing cell death in combination with other treatments like temozolomide and radiation therapy . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of gartisertib involves its binding to the ATR protein, inhibiting its function and thus disrupting the DDR mechanism . This leads to enhanced cell death, particularly when used in combination with other treatments like temozolomide and radiation therapy .

Metabolic Pathways

Gartisertib is involved in the DNA damage response metabolic pathway . It interacts with the ATR protein, a key kinase in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gartisertib involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structureThe final product is obtained through a series of purification steps .

Industrial Production Methods: Industrial production of gartisertib follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Gartisertib undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Gartisertib has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the DNA damage response and repair mechanisms.

Biology: Investigated for its role in cell cycle regulation and apoptosis.

Medicine: Explored as a potential therapeutic agent for various cancers, particularly glioblastoma.

Industry: Utilized in the development of new cancer treatments and as a research tool in drug discovery

Comparison with Similar Compounds

Berzosertib: Another ataxia telangiectasia and Rad3-related protein inhibitor with similar mechanisms of action.

Ceralasertib: Also targets ataxia telangiectasia and Rad3-related protein but has different pharmacokinetic properties.

Comparison: Gartisertib is unique in its high potency and ability to synergize with other treatments such as temozolomide and radiation. It has shown higher efficacy in certain cancer cell lines compared to similar compounds .

Properties

IUPAC Name |

2-amino-6-fluoro-N-[5-fluoro-4-[4-[4-(oxetan-3-yl)piperazine-1-carbonyl]piperidin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYHKBLKSXWOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3COC3)C4=C(C=NC=C4NC(=O)C5=C6N=CC(=CN6N=C5N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29F2N9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613191-99-3 | |

| Record name | Gartisertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613191993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GARTISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OM98IUD1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

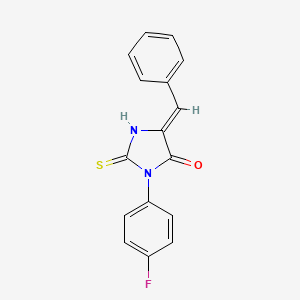

![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)

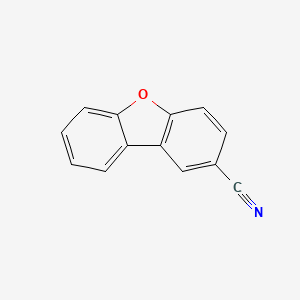

![4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid](/img/structure/B2518111.png)

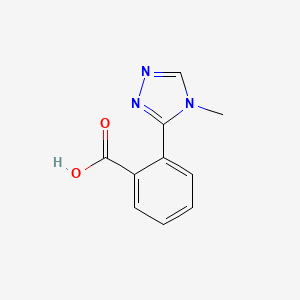

![2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2518114.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2518122.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2518124.png)

![2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2518131.png)